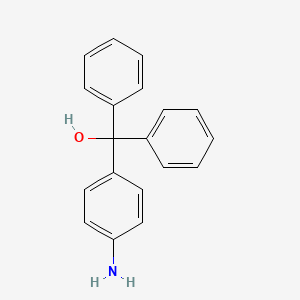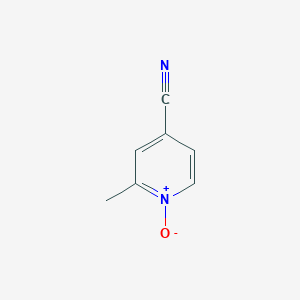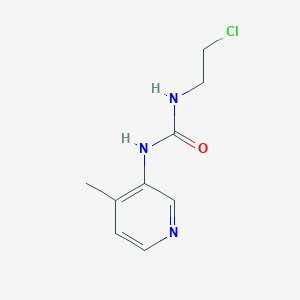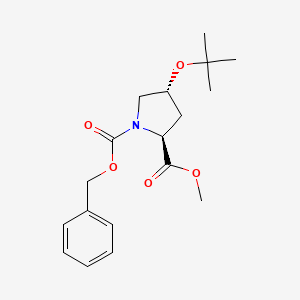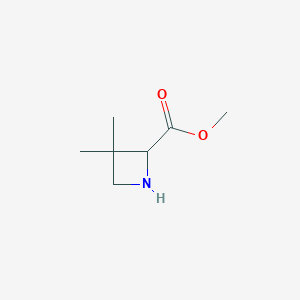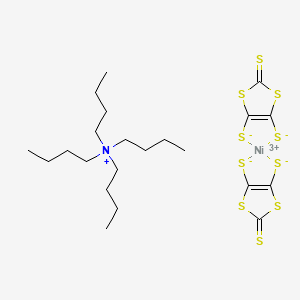
Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex
説明
Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex is a chemical compound with the molecular formula C22H36NNiS10 . It appears as a black powder to crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a nickel(III) ion complexed with two 1,3-dithiole-2-thione-4,5-dithiolate ligands and one tetrabutylammonium ion .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The molecular weight of this compound is 693.83 .科学的研究の応用
Crystallography and Structural Analysis
The crystal structure of Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex has been identified as a new monoclinic crystal phase, contributing to our understanding of polymorphic compounds and their structural variations. This work highlights the significance of "side-on" touching anions in the crystal packing arrangement, which are connected via close S·⋅⋅S contacts (Mulder et al., 2002).
Optical and Electronic Properties
Several studies have focused on the third-order nonlinear optical properties of related compounds, indicating their potential in all-optical switching applications. For instance, the compound exhibits a large negative nonlinear refraction coefficient and a slight two-photon absorption, suggesting its suitability for all-optical switching devices (Sun et al., 2006).
Materials Science and Electronics
The research also delves into the electrochemical and electrical properties of metal bisdithiolene charge transfer complexes, which are crucial for understanding the structure-property relationships in these materials. This knowledge is vital for the development of molecular semiconductors and conducting materials (Liu et al., 2000).
Theoretical Studies
Theoretical studies have provided insights into the molecular geometry and vibrational spectrum of these complexes, helping to understand the effects of solvation on molecular structures. Such studies are essential for designing compounds with desired physical and chemical properties (Rocco et al., 2004).
Safety and Hazards
特性
IUPAC Name |
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVWUFVFQXASJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NNiS10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68401-87-6 | |
| Record name | Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




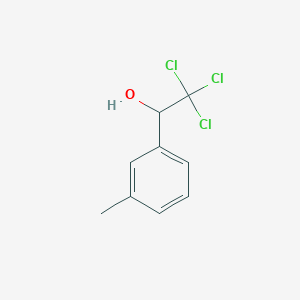
![1-[4-[(3-Chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol](/img/structure/B1643561.png)

![6-Ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B1643564.png)

![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)
